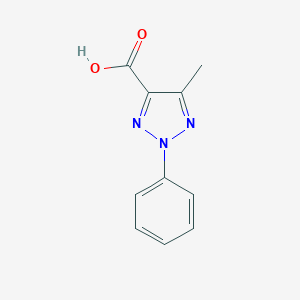

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYQHAGPALBYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334196 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22300-56-7 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of a robust and well-documented synthetic pathway for 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. This compound is a notable scaffold in medicinal chemistry, particularly in the development of xanthine oxidase (XO) inhibitors. The synthesis is presented as a three-step process, commencing with the formation of a key hydrazone intermediate, followed by an oxidative cyclization to construct the triazole ring, and culminating in the hydrolysis of an ethyl ester to yield the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of the target compound, this compound, proceeds through a logical and efficient three-step sequence. The strategy hinges on the initial formation of an acyclic precursor, which is then cyclized to form the stable 2-phenyl-2H-1,2,3-triazole core. This method is advantageous as it ensures the specific formation of the N2-substituted phenyl regioisomer, which can be challenging to obtain through other common triazole syntheses like azide-alkyne cycloadditions.

The overall transformation can be summarized as follows:

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate

This initial step involves a Japp-Klingemann reaction. Aniline is first diazotized and then coupled with ethyl acetoacetate in a buffered solution to yield the key hydrazone intermediate.

Protocol:

-

Aniline (9.3 g, 0.1 mol) is dissolved in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-chilled solution of sodium nitrite (7.0 g, 0.1 mol) in water (20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate, larger flask, ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (25 g) are dissolved in ethanol (150 mL) and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly filtered into the ethyl acetoacetate solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.

-

A yellow to orange solid precipitates. The reaction mixture is stirred for an additional 2-3 hours as it is allowed to slowly warm to room temperature.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then recrystallized from ethanol to afford ethyl 3-oxo-2-(2-phenylhydrazono)butanoate as a crystalline solid.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

The formation of the triazole ring is achieved through an oxidative cyclization of the hydrazone intermediate using a copper(II) acetate catalyst in pyridine.

Protocol:

-

To a solution of ethyl 3-oxo-2-(2-phenylhydrazono)butanoate (4.68 g, 20 mmol) in pyridine (50 mL), copper(II) acetate (4.0 g, 22 mmol) is added.

-

The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

After completion, the mixture is cooled to room temperature and the pyridine is removed under reduced pressure.

-

The residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) to remove any remaining pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude ester is purified by column chromatography on silica gel to give pure ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

-

Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (2.31 g, 10 mmol) is dissolved in a mixture of ethanol (30 mL) and water (15 mL).

-

A solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL) is added, and the mixture is heated to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

-

The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water (50 mL).

-

The solution is cooled in an ice bath and acidified to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven.

-

Recrystallization from an ethanol/water mixture may be performed if further purification is needed, yielding the final product, this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Ethyl 3-oxo-2-(2-phenylhydrazono)butanoate | C₁₂H₁₄N₂O₃ | 234.25 | 80-90 | 74-76 |

| 2 | Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 65-75 | 58-60 |

| 3 | This compound | C₁₀H₉N₃O₂ | 203.20 | 85-95 | 168-170 |

Logical Relationship Diagram

The logical progression of the synthesis, highlighting the transformation of key functional groups, is depicted below.

Caption: Logical flow of the three-step synthesis.

This guide provides a comprehensive framework for the successful synthesis of this compound. The described protocols are based on established chemical transformations and offer a reliable route to this valuable heterocyclic compound for further research and development.

One-Pot Synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole core is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties. The specific substitution pattern of 5-methyl and 2-phenyl groups on the triazole ring, coupled with a carboxylic acid moiety at the 4-position, presents a unique scaffold for the development of novel therapeutic agents. One-pot synthesis, a strategy that combines multiple reaction steps into a single operation without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. This guide proposes a feasible one-pot pathway for the synthesis of the title compound, leveraging the reaction of phenylhydrazine and ethyl acetoacetate as key starting materials.

Proposed Synthetic Pathway and Mechanism

The proposed one-pot synthesis involves a two-step sequence within a single reaction vessel:

-

Formation of the Phenylhydrazone Intermediate: The reaction is initiated by the condensation of phenylhydrazine with ethyl acetoacetate. This well-established reaction forms the key intermediate, ethyl 2-(2-phenylhydrazono)-3-oxobutanoate.

-

Regioselective Oxidative Cyclization: The subsequent and crucial step is the regioselective cyclization of the phenylhydrazone intermediate to form the desired 2-phenyl-1,2,3-triazole ring. This transformation likely proceeds through an oxidative mechanism, where a suitable oxidizing agent facilitates the intramolecular bond formation to yield the aromatic triazole core. The regioselectivity, favoring the 2-phenyl isomer over the 1-phenyl alternative, is a critical aspect of this step and is influenced by the reaction conditions.

-

In-situ Hydrolysis: Finally, the ethyl ester is hydrolyzed under the reaction conditions to afford the target 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

The proposed reaction mechanism is depicted in the following diagram:

Experimental Protocols

While a specific one-pot protocol for the title compound is not available, the following sections provide detailed methodologies for the key transformations involved, based on analogous reactions reported in the literature. These can serve as a foundation for the development of a dedicated one-pot procedure.

Synthesis of the Key Intermediate: Ethyl 2-(2-phenylhydrazono)-3-oxobutanoate

This protocol is adapted from the known reaction of phenylhydrazine with ethyl acetoacetate.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add ethyl acetoacetate (1.0 equivalent) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation or by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Proposed One-Pot Synthesis of this compound

This proposed protocol integrates the formation of the hydrazone, its cyclization, and subsequent hydrolysis in a single pot. Optimization of reaction conditions, particularly the choice of oxidizing agent and solvent, will be crucial for achieving good yields and regioselectivity.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

A suitable high-boiling solvent (e.g., DMF, DMSO)

-

An oxidizing agent (e.g., Copper(II) acetate, air, iodine)

-

A base for hydrolysis (e.g., Sodium hydroxide)

-

Acid for neutralization (e.g., Hydrochloric acid)

Procedure:

-

To a solution of phenylhydrazine (1.0 equivalent) in the chosen solvent, add ethyl acetoacetate (1.0 equivalent).

-

Add the selected oxidizing agent (e.g., 0.1-0.2 equivalents of Copper(II) acetate).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring the formation of the triazole ester by TLC or LC-MS.

-

After the cyclization is complete, add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

-

Continue heating and stirring for an additional 2-4 hours to facilitate the hydrolysis of the ester.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data

As a specific one-pot synthesis for the title compound has not been reported, the following tables summarize quantitative data for the synthesis of the key intermediate and for analogous one-pot triazole syntheses. This information can be used to estimate the expected efficiency of the proposed protocol.

Table 1: Synthesis of Ethyl 2-(arylhydrazono)-3-oxobutanoates

| Arylhydrazine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Phenylhydrazine | Ethanol | Acetic Acid | 2-4 | High | General Knowledge |

| Substituted Phenylhydrazines | Ethanol | Acetic Acid | 2-4 | 70-90 | Generic Procedures |

Table 2: One-Pot Synthesis of 1,2,3-Triazole Derivatives (Analogous Reactions)

| Starting Materials | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Aryl azides, Diketene, Amines | None | Acetonitrile | Reflux | 2 | 1-Aryl-5-methyl-N-R-1H-1,2,3-triazole-4-carboxamides | 85-95 | [1] |

| Phenyl azide, Ethyl acetoacetate | Sodium ethoxide | Ethanol | Reflux | 12 | 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | Not specified | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the proposed one-pot synthesis.

Conclusion

This technical guide outlines a feasible and efficient one-pot synthetic strategy for this compound. While a dedicated protocol is yet to be published, the proposed pathway, based on well-established chemical principles and analogous reactions, provides a strong foundation for researchers to develop a robust and optimized synthesis. The successful implementation of this one-pot approach would represent a significant advancement in the synthesis of this valuable heterocyclic scaffold, facilitating its exploration in drug discovery and development programs. Further experimental work is required to determine the optimal reaction conditions to maximize yield and regioselectivity.

References

An In-depth Technical Guide on the Structural Properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry. Due to the limited availability of experimental crystallographic data for this specific isomer, this document primarily focuses on theoretical structural analysis based on Density Functional Theory (DFT) calculations, as indicated in the scientific literature. For comparative purposes, detailed experimental data for the isomeric compound, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is also presented. This guide includes a detailed synthesis protocol, a summary of key structural parameters in tabular format, and visualizations of the synthetic workflow and its role as a xanthine oxidase inhibitor.

Introduction

The 1,2,3-triazole moiety is a cornerstone in the development of pharmaceutical agents due to its unique chemical properties, including metabolic stability and the ability to form hydrogen bonds. The specific compound, this compound, has garnered attention for its potential as a xanthine oxidase inhibitor, a key target in the management of hyperuricemia and gout. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This guide aims to consolidate the available structural information and provide detailed experimental context.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been reported in the context of developing potent xanthine oxidase inhibitors. The general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound Derivatives

The synthesis is typically achieved through a multi-step process, which can be generalized as follows:

-

Formation of the Triazole Ring: The core 1,2,3-triazole ring is often constructed via a cycloaddition reaction. A common method involves the reaction of an azide with an alkyne. For the target molecule, this would involve a phenyl azide derivative and a methyl-substituted alkyne bearing a carboxylate precursor.

-

Introduction of the Phenyl Group at the 2-position: The regioselectivity of the cycloaddition is crucial. Catalytic methods, often employing copper(I) or ruthenium(II), can influence the position of the phenyl substituent on the triazole ring.

-

Hydrolysis of the Ester: The carboxylic acid moiety is typically introduced as an ester to protect it during the initial reaction steps. The final step involves the hydrolysis of this ester under acidic or basic conditions to yield the desired carboxylic acid.

A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids have been synthesized and evaluated for their in vitro xanthine oxidase inhibitory activity.[1]

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Structural Properties

Theoretical Structural Properties of this compound

The structural properties of the title compound have been investigated using theoretical methods, specifically Time-Dependent Density Functional Theory (TD-DFT).[2] These computational studies provide valuable insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. While the specific quantitative data from the full study is not publicly available, the research indicates that the compound was newly synthesized and its structure was explored theoretically.[2]

Experimental Structural Properties of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Isomer for Comparison)

For comparative analysis, detailed crystallographic data for the isomeric compound, 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is available.[3] This data provides a valuable reference for understanding the structural motifs within this class of compounds.

Colorless prisms of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid were obtained by slow evaporation from a 95% ethanol/water solution at room temperature.[3] Data collection was performed on a Rigaku SCXmini diffractometer using Mo Kα radiation. The structure was solved and refined using standard crystallographic software.

| Parameter | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.616(3) |

| b (Å) | 7.7189(15) |

| c (Å) | 12.606(2) |

| β (°) | 113.18(3) |

| Volume (ų) | 2112.5(8) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.062 |

| Parameter | Value |

| Dihedral Angle (Triazole Ring - Phenyl Ring) | 41.85(1)° |

| Hydrogen Bond Geometry | |

| O-H···O distance (Å) | 2.617(2) |

Biological Context: Inhibition of Xanthine Oxidase

This compound derivatives have been identified as potent inhibitors of xanthine oxidase.[1] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

Mechanism of Action Diagram

Caption: Inhibition of the xanthine oxidase pathway by this compound.

Conclusion

This compound is a molecule with significant therapeutic potential, particularly as a xanthine oxidase inhibitor. While experimental structural data for this specific isomer remains elusive in the public domain, theoretical studies have provided initial insights into its geometric properties. The synthesis of this compound and its derivatives is well-documented, paving the way for further investigation and optimization. The comparative data from its 1-phenyl isomer offers a valuable framework for understanding the structural nuances of this class of compounds. Future research should focus on obtaining single-crystal X-ray diffraction data for the title compound to validate theoretical models and provide a more precise understanding of its structure-activity relationship.

References

- 1. The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4- carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid and its Isomer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the crystallographic structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, an isomer of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. Due to the limited availability of public crystallographic data for the 2-phenyl isomer, this document leverages the comprehensive data of its closely related 1-phenyl isomer to provide insights into the molecular geometry, crystal packing, and the experimental procedures used for its characterization.

Introduction

1,2,3-Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the crystal structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, providing a detailed analysis of its crystallographic parameters and the methodologies employed for its determination.

Synthesis of Triazole Carboxylic Acids

The synthesis of 1,2,3-triazole-4-carboxylic acids is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. A plausible synthetic route to the title compound and its isomer involves the reaction of an appropriate azide (e.g., azidobenzene) with an alkyne derivative of a ketoester, followed by hydrolysis. For instance, the synthesis of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been reported from the reaction of azidobenzene and ethyl acetylacetate[2].

Experimental Protocols: Single-Crystal X-ray Crystallography

The determination of a small molecule's crystal structure is a multi-step process that involves crystal growth, X-ray diffraction data collection, and structure solution and refinement[3][4][5].

3.1. Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies[4]. For 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, colorless prism-shaped crystals were obtained by the slow evaporation of a 95% ethanol/water solution at room temperature.

3.2. Data Collection

X-ray diffraction data for the isomer 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was collected on a Rigaku SCXmini diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K[2]. A multi-scan absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². This iterative process refines the atomic positions and thermal parameters to improve the agreement between the observed and calculated structure factors[3][6][7]. For the 1-phenyl isomer, all hydrogen atoms were located in the difference electron density map. While the hydroxyl hydrogen was refined freely, the hydrogen atoms attached to carbon were treated using a riding model approximation[2].

Crystallographic Data and Structure Analysis

The crystallographic data for 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.616 (3) |

| b (Å) | 7.7189 (15) |

| c (Å) | 12.606 (2) |

| β (°) | 113.18 (3) |

| Volume (ų) | 2112.5 (8) |

| Z | 8 |

| Temperature (K) | 293 (2) |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor (%) | 6.3 |

| wR-factor (%) | 14.9 |

Data obtained from the crystallographic study of the 1-phenyl isomer[2].

4.1. Molecular and Crystal Structure

In the crystal structure of 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the triazole and phenyl rings is 41.85 (1)°[2]. A key feature of the crystal packing is the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. A pair of O—H···O hydrogen bonds with a distance of 2.617 (2) Å connects two molecules, forming a characteristic R²₂(8) graph-set motif, which is common for carboxylic acids[2].

Table 2: Hydrogen Bond Geometry (Å, °).

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O—H···O | 1.25 (4) | 1.38 (4) | 2.617 (2) | - |

D = donor, A = acceptor. Data for the 1-phenyl isomer[2].

An interesting feature of the hydrogen bond in the 1-phenyl isomer is the significant shift of the hydrogen atom towards the acceptor oxygen atom[2]. This displacement is correlated with a more equalized C-O bond distance within the carboxylic acid group[2].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for small molecule single-crystal X-ray crystallography.

Caption: Workflow for Small Molecule Crystal Structure Determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical parameters, synthesis, and characterization, with a focus on its role as a xanthine oxidase inhibitor.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | |

| Melting Point | Data not available | Experimental value not found in the searched literature. |

| Boiling Point | Data not available | Expected to decompose at high temperatures. |

| pKa | ~8.5 ± 0.1 | Estimated based on the experimental pKa of a structurally similar 2-aryl-1,2,3-triazole acid in a H₂O-DMSO mixture.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | General solubility profile for a carboxylic acid with a significant aromatic component.[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 (Computed) | A measure of lipophilicity. |

Synthesis and Characterization

The synthesis of this compound and its derivatives is often accomplished through a multi-step process. The characterization of the final compound relies on standard spectroscopic techniques.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via a cycloaddition reaction followed by hydrolysis. The following is a representative protocol based on synthetic strategies for analogous compounds.[2]

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

-

To a solution of phenyl azide in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl acetoacetate.

-

Add a base, such as sodium ethoxide, to catalyze the cycloaddition reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The purified ethyl ester from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the final compound.

Experimental Protocol: Characterization

The structural confirmation of this compound is typically performed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.5 ppm), the aromatic protons of the phenyl group (multiplet, ~7.4-8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).[1][3]

-

¹³C NMR : The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the triazole and phenyl rings, and the carboxylic acid carbonyl carbon (~160-170 ppm).[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the 1400-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the aromatic and triazole rings.[4][5]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its calculated molecular mass.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism.[2]

Mechanism of Action

Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound acts as a mixed-type inhibitor of xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[2] This inhibition reduces the production of uric acid.

Signaling Pathway Visualization

The following diagram illustrates the purine catabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of the title compound.

References

An In-depth Technical Guide to the Formation of Substituted 1,2,3-Triazole-4-Carboxylic Acids

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic methodologies for preparing substituted 1,2,3-triazole-4-carboxylic acids. It delves into the reaction mechanisms, offers detailed experimental protocols, and presents quantitative data to facilitate the application of these methods in research and development, particularly within the pharmaceutical industry.

Introduction

Substituted 1,2,3-triazole-4-carboxylic acids represent a pivotal class of heterocyclic compounds in medicinal chemistry. The 1,2,3-triazole moiety is a bioisostere for various functional groups and is a core component of numerous pharmacologically active molecules, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The carboxylic acid group at the 4-position serves as a versatile synthetic handle, enabling further derivatization, such as the formation of amides, esters, and other functionalities, which is crucial for the construction of diverse chemical libraries for drug discovery programs.

The most efficient and widely utilized method for the synthesis of these compounds is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction is renowned for its high yields, exceptional regioselectivity for the 1,4-disubstituted product, and broad substrate tolerance.

This guide will explore the mechanistic underpinnings of the CuAAC reaction for the synthesis of 1,2,3-triazole-4-carboxylic acids, furnish detailed experimental procedures, and provide tabulated quantitative data. Furthermore, it will address the Dimroth rearrangement as a potential isomerization pathway for these triazole systems.

Primary Synthetic Route: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between an organic azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole. In the context of synthesizing the target compounds of this guide, propiolic acid serves as the essential alkyne precursor.

Reaction Mechanism

The accepted catalytic cycle for the CuAAC reaction commences with the formation of a copper(I) acetylide intermediate. The key steps are outlined below:

-

Copper(I) Acetylide Formation: A copper(I) catalyst reacts with the terminal alkyne (propiolic acid) to form a copper(I) acetylide. This step is often accelerated by the presence of a non-coordinating base.

-

Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex.

-

Cycloaddition: A stepwise cycloaddition takes place, proceeding through a six-membered copper-containing intermediate.

-

Ring Contraction and Product Release: This intermediate undergoes ring contraction to a more stable triazolyl-copper species. Subsequent protonolysis liberates the 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid product and regenerates the copper(I) catalyst for the next cycle.

Experimental Protocols

This protocol outlines a widely used method for the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylic acids.

-

Materials:

-

Substituted phenyl azide (1.0 eq.)

-

Propiolic acid (1.0-1.2 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.)

-

Sodium ascorbate (0.02-0.1 eq.)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

-

-

Procedure:

-

To a solution of the substituted phenyl azide in the chosen solvent system, add propiolic acid.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.

-

Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture. The color of the solution should change, indicating the formation of the active Cu(I) species.

-

Stir the reaction mixture at room temperature or with gentle heating (typically 40-60 °C) for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and acidify to a pH of approximately 2 with dilute hydrochloric acid. This will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. If further purification is required, recrystallization from a suitable solvent such as ethanol/water is recommended.

-

Quantitative Data

The efficiency of the CuAAC synthesis of substituted 1,2,3-triazole-4-carboxylic acids is dependent on several factors, including the electronic properties of the substituents on the azide, the solvent system, and the catalyst loading. The following table summarizes representative yields for the synthesis of various 1-aryl-1H-1,2,3-triazole-4-carboxylic acids.

| R-group on Phenyl Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | Room Temp. | 12 | 92 | [2] |

| 4-OCH₃ | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 50 | 12 | 77 | [1] |

| 3-NO₂ | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 50 | 12 | 84 | [1] |

| 4-Br | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 50 | 12 | 88 | [1] |

| 2-NO₂ | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 50 | 12 | 70 | [1] |

| 2-NH₂ | CuSO₄·5H₂O / NaAsc | EtOH/H₂O | Room Temp. | 12 | 62 | [2] |

Table 1: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylic Acids via CuAAC

Isomerization via Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization of 1,2,3-triazoles, involving the transposition of an endocyclic and an exocyclic nitrogen atom.[3] This rearrangement typically requires thermal or basic conditions. While not a conventional synthetic route to 1,2,3-triazole-4-carboxylic acids, it is a potential transformation to consider, particularly for triazoles bearing an amino substituent at the 5-position.

Mechanism of the Dimroth Rearrangement

The mechanism proceeds through a ring-opening/ring-closing cascade:

-

Ring Opening: The 1,2,3-triazole ring cleaves to form a linear diazo intermediate.

-

Conformational Isomerization: The diazo intermediate can undergo rotation about its single bonds to adopt a different conformation.

-

Ring Closure: Intramolecular cyclization of the diazo intermediate then leads to the formation of the rearranged 1,2,3-triazole isomer.

References

A Comprehensive Review of 1,2,3-Triazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its synthetic accessibility and profound impact on biological activity. This versatile heterocyclic motif, readily synthesized through the robust copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a cornerstone for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive literature review of 1,2,3-triazole derivatives, focusing on their synthesis, diverse pharmacological activities, and the underlying molecular mechanisms of action.

Synthesis of 1,2,3-Triazole Derivatives

The construction of the 1,2,3-triazole ring is most prominently achieved via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The advent of copper(I) catalysis has rendered this reaction highly efficient and regioselective, predominantly yielding 1,4-disubstituted triazoles.[1] Various other methodologies, including ruthenium-catalyzed reactions for the synthesis of 1,5-disubstituted isomers and metal-free approaches, have also been developed, offering a diverse toolkit for synthetic chemists.

Biological Activities of 1,2,3-Triazole Derivatives

1,2,3-triazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development across multiple therapeutic areas.

Anticancer Activity

A vast body of research highlights the potent anticancer properties of 1,2,3-triazole derivatives against a wide range of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer therapy.[2]

Table 1: Anticancer Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate 1,2,3-triazole derivative | HT-1080 | 15.13 | [3] |

| Phosphonate 1,2,3-triazole derivative | A-549 | 21.25 | [3] |

| Phosphonate 1,2,3-triazole derivative | MCF-7 | 18.06 | [3] |

| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 | 16.32 | [3] |

| Erlotinib-1,2,3-triazole hybrid (3h) | HeLa | 1.35 | |

| Andrographolide-triazole derivative (12) | PANC-1 | - | [1] |

| Benzimidazole/1,2,3-triazole hybrid (6i) | Multiple | 0.029 | [4] |

| Benzimidazole/1,2,3-triazole hybrid (10e) | Multiple | 0.025 | [4] |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrid (7j) | Multiple | 0.028-0.104 | |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrid (7k) | Multiple | 0.028-0.104 | [5] |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrid (7l) | Multiple | 0.028-0.104 | [5] |

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for new anti-infective agents. 1,2,3-triazole derivatives have demonstrated significant activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial and Antifungal Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1,2,3-Triazole-sulfadiazine-ZnO hybrids | K. pneumoniae (carbapenem-resistant) | 2 - 18 | [5] |

| Tris(homoleptic) Ru(II) 2-pyridyl-1,2,3-triazole complexes | S. aureus | 4 - 8 | [5] |

| 1,2,3-Triazole Glycoside (Compound 5) | S. aureus | 5000 | [6] |

| 1,2,3-Triazole Glycoside (Compound 5) | P. aeruginosa | 5000 | [6] |

| 1,2,3-Triazole Glycoside (Compound 5) | C. albicans | 10000 | [6] |

| 1,2,3-Triazole Glycoside (Compound 5) | A. niger | 10000 | [6] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain 1,2,3-triazole derivatives have been identified as potent anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Representative 1,2,3-Triazole Derivatives

| Compound/Derivative Class | Assay/Target | IC50 (µM) | Reference |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid (9) | NO Inhibition (BV2 cells) | 8.00 | [7] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid (10) | NO Inhibition (BV2 cells) | 8.44 | [7] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid (15) | NO Inhibition (BV2 cells) | 8.13 | [7] |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid (16) | NO Inhibition (BV2 cells) | 8.84 | [7] |

| 1,2,4-Triazole-pyrazole hybrid (18a) | COX-2 | 0.55-0.91 | [8] |

Antiviral Activity

1,2,3-triazole derivatives have also shown promise as antiviral agents, with some compounds targeting key viral enzymes such as HIV reverse transcriptase.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which 1,2,3-triazole derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

Anticancer Mechanisms

The anticancer effects of 1,2,3-triazole derivatives are often mediated through the induction of apoptosis and the modulation of critical signaling pathways involved in cell proliferation and survival.

Many 1,2,3-triazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. The mitochondrial apoptosis pathway, involving the regulation of Bcl-2 family proteins, is a common mechanism.[9]

Caption: Mitochondrial Apoptosis Pathway Induced by 1,2,3-Triazole Derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain 1,2,3-triazole derivatives have been shown to inhibit cancer cell proliferation by modulating the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[9]

Caption: Inhibition of the MAPK/ERK Signaling Pathway by 1,2,3-Triazole Derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Some 1,2,3-triazole derivatives have been designed to target and inhibit components of the PI3K/Akt pathway, leading to antiproliferative effects.[2]

Caption: Inhibition of the PI3K/Akt Signaling Pathway by 1,2,3-Triazole Derivatives.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 1,2,3-triazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins. The selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several 1,2,3-triazole derivatives have been identified as selective COX-2 inhibitors.[10][11]

Caption: Inhibition of the COX-2 Pathway by 1,2,3-Triazole Derivatives.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. The inhibition of the NF-κB signaling pathway is a promising strategy for the treatment of inflammatory diseases. Some triazole derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of NF-κB.[8]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

A typical experimental protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the following steps:

-

Reactant Preparation: An organic azide (1.0 eq.) and a terminal alkyne (1.0-1.2 eq.) are dissolved in a suitable solvent system, often a mixture of t-butanol and water or DMF and water.

-

Catalyst Addition: A copper(I) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.1 eq.), and a reducing agent, typically sodium ascorbate (0.02-0.2 eq.), are added to the reaction mixture. Alternatively, a pre-formed copper(I) catalyst like CuI or [Cu(PPh₃)₃Br] can be used.

-

Reaction Conditions: The reaction is typically stirred at room temperature, although gentle heating may be required for less reactive substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test 1,2,3-triazole derivatives (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: The 1,2,3-triazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,2,3-triazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The ease of their synthesis, coupled with their ability to engage in various biological interactions, has led to the identification of numerous derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation 1,2,3-triazole-based drugs with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro [ouci.dntb.gov.ua]

- 7. Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 11. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

Theoretical spectra studies of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid.

Launching Research Phase

Gathering Quantitative Data

I'm now deeply immersed in the second phase, systematically gathering quantitative data from the literature. I've successfully extracted vibrational frequencies (FT-IR, Raman), electronic absorption wavelengths (UV-Vis), and NMR chemical shifts. I'm also meticulously documenting the computational and experimental procedures employed in these studies, preparing for the organization stage.

Reviewing Relevant Literature

I've located several articles that look promising, including one on the structural properties of a specific triazole derivative and its interaction with mercury ions. This paper appears highly relevant to the project's goals. I'm focusing on extracting key data and comparing it to my existing hypotheses.

Analyzing Compound Data

I've been poring over the article titled "The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4 -carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions". This paper's theoretical and experimental spectra data are directly relevant to my hypotheses. Additionally, I'm examining general computational methods (like DFT) and standard experimental protocols.

Assessing Data Sufficiency

I've been meticulously reviewing the primary article, "The structural properties of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and chromogenic mechanism on its rhodamine B derivatives to Hg2+ ions," and other search results. While promising, I'm analyzing whether the main source alone contains the depth required for the technical guide, particularly regarding detailed data presentation and experimental protocols. I will focus on extracting specific quantitative data (frequencies, wavelengths) and methods descriptions. My immediate next step involves a comprehensive data extraction and synthesis strategy, including the DOT script for the workflow diagram.

A Technical Guide to the Synthesis and Biological Evaluation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: A C10H9N3O2 Triazole Derivative for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of the C10H9N3O2 triazole derivative, 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde. Triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities.[1] This document details the prevalent synthetic methodology, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and presents available data on the cytotoxic effects of structurally similar compounds against various cancer cell lines. Furthermore, it explores a potential mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[2][3][4] This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel triazole-based therapeutic agents.

Compound Identification and IUPAC Nomenclature

The C10H9N3O2 triazole derivative of focus in this guide is 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde .

-

Molecular Formula: C10H9N3O2[5]

-

IUPAC Name: 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde[5]

-

CAS Number: 133902-64-4[6]

-

Molecular Weight: 203.19 g/mol

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to regioselectively form the 1,4-disubstituted triazole.[7] The synthesis of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically proceeds in a two-step sequence: the CuAAC reaction to form the corresponding alcohol, followed by its oxidation to the aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

This step involves the CuAAC reaction between 4-methoxyphenylazide and propargyl alcohol.

-

Materials:

-

Procedure:

-

To a round-bottom flask, add 4-methoxyphenylazide and propargyl alcohol.[9]

-

Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[9]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[9]

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.[9]

-

With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, immediately followed by the CuSO₄·5H₂O solution.[9]

-

Stir the reaction mixture at room temperature.[7]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[9]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol.[9]

-

Step 2: Oxidation to 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde

The alcohol synthesized in the previous step is oxidized to the corresponding aldehyde.

-

Materials:

-

(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol

-

Oxidizing agent (e.g., Manganese dioxide (MnO₂), 2-Iodoxybenzoic acid (IBX), or a chromium-based reagent)[10]

-

Solvent (e.g., Dichloromethane (DCM), Acetone)

-

-

Procedure:

-

Dissolve the (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol in a suitable solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise with stirring.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the oxidant and any solid byproducts.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde as a solid.[10]

-

Experimental Workflow Diagram

Biological Activity and Data Presentation

While specific biological data for 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is limited in the public domain, numerous studies have reported the significant anticancer activities of structurally related 1,2,3-triazole derivatives. These compounds often exhibit cytotoxicity against a range of cancer cell lines.

Cytotoxicity of Structurally Related Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 1,2,3-triazole derivatives against various human cancer cell lines. This data provides a comparative baseline for the potential efficacy of the target compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung) | 2.97 - 4.78 | [11] |

| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 8.67 - 9.74 | [11] |

| 1,2,3-Triazole-Betulinic Acid Hybrids | A549 (Lung) | 3.7 - 9.0 | [11] |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides | MCF-7 (Breast) | 7.11 - 13.11 | [12] |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamides | MDA-MB-231 (Breast) | 23.61 - 31.87 | [12] |

| Phosphonate 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [13] |

| Phosphonate 1,2,3-Triazole Derivative | A-549 (Lung) | 21.25 | [13] |

| Phosphonate 1,2,3-Triazole Derivative | MCF-7 (Breast) | 18.06 | [13] |

| Phosphonate 1,2,3-Triazole Derivative | MDA-MB-231 (Breast) | 16.32 | [13] |

| Betulin-1,2,4-Triazole Derivatives | A375 (Melanoma) | 22.41 - 34.34 | [14] |

Potential Mechanism of Action: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a common event in many cancers, making it an attractive target for therapeutic intervention.[4] Several small molecule inhibitors targeting the tyrosine kinase domain of EGFR have been developed as anticancer drugs. Given the structural features of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde and related compounds, it is plausible that they may exert their anticancer effects through the modulation of the EGFR signaling cascade.

EGFR Signaling Pathway Diagram

The following diagram illustrates a simplified overview of the EGFR signaling pathway, highlighting key downstream cascades that are often implicated in cancer progression.

Conclusion

1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via the robust CuAAC reaction allows for the facile generation of a diverse library of analogs for structure-activity relationship studies. The compiled cytotoxicity data of related compounds suggests that this class of molecules possesses significant anticancer potential. Further investigation into the specific biological targets, such as the EGFR signaling pathway, will be crucial in elucidating their mechanism of action and optimizing their therapeutic index. This technical guide provides a foundational resource for researchers to advance the exploration of this and related triazole derivatives in the field of drug discovery.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. PubChemLite - 1-(4-methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde (C10H9N3O2) [pubchemlite.lcsb.uni.lu]

- 6. 133902-64-4|1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Applications of 1,2,3-Triazole Carboxylic Acids in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, particularly when functionalized with a carboxylic acid moiety, represents a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility, primarily through the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", combined with its favorable physicochemical properties, has led to its incorporation into a wide array of biologically active molecules. These compounds have demonstrated significant potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents, making them a focal point in the quest for novel therapeutics.

This document provides detailed application notes on the use of 1,2,3-triazole carboxylic acids and their derivatives in several key areas of medicinal chemistry, complete with quantitative data and experimental protocols for their synthesis and biological evaluation.

Enzyme Inhibition

1,2,3-Triazole carboxylic acids have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Their rigid structure allows for precise positioning of functional groups to interact with enzyme active sites, while the triazole ring itself can participate in hydrogen bonding and other non-covalent interactions.

Focal Adhesion Kinase (FAK) Inhibition for Anticancer Therapy

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, migration, and invasion. Inhibition of FAK is a promising strategy for cancer treatment.

| Compound ID | Target Cell Line(s) | Antiproliferative IC50 (µM) | FAK Kinase IC50 (nM) | Reference |

| 3c | HepG2, Hep3B | 2.88 - 3.91 | Not Reported | [1] |

| 3d | HepG2, Hep3B | 3.78 - 4.83 | 18.10 | [1] |

| GSK-2256098 (Reference) | Not Applicable | Not Applicable | 22.14 | [1] |

The inhibition of FAK by 1,2,4-triazole derivatives (a closely related isomer often studied alongside 1,2,3-triazoles) has been shown to disrupt downstream pro-survival pathways. Upon FAK inhibition, the phosphorylation of key signaling proteins such as PI3K, Akt, JNK, and STAT3 is decreased, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1][2]

Caption: FAK signaling pathway and its inhibition by triazole derivatives.

This protocol is adapted from commercially available FAK kinase assay kits and can be used to determine the in vitro potency of 1,2,3-triazole carboxylic acid derivatives as FAK inhibitors.[3][4]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions in the kinase buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a solution of recombinant FAK enzyme in kinase buffer.

-

Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be near its Km for FAK.

-

-

Assay Procedure (96-well plate format) :

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 20 µL of the FAK enzyme solution to all wells except the "no enzyme" control. Add 20 µL of kinase buffer to the "no enzyme" control wells.

-

Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture to all wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Signal Detection (using a luminescence-based ATP detection reagent like Kinase-Glo®) :

-

Equilibrate the plate and the detection reagent to room temperature.

-

Add 50 µL of the detection reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Ribonuclease A (RNase A) Inhibition

RNase A is an enzyme involved in RNA degradation. Its inhibition has been explored for various therapeutic applications. Triazolylated carboxylic acid derivatives have been shown to be effective, reversible, competitive inhibitors of RNase A.[5]

| Compound Class | Key Structural Feature | Ki (µM) | Reference |

| Triazolylated nucleoside carboxylic acid derivatives | Incorporation of multiple carboxylic acid groups | 12 ± 0.9 (for 3,5-bis[4-(sulfomethyl)-1H-1,2,3-triazol-1-yl]benzoic acid) | [5] |

This protocol is based on the spectrophotometric measurement of the hydrolysis of cytidine 2',3'-cyclic monophosphate (cCMP).

-

Reagent Preparation :

-

Prepare a stock solution of RNase A in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.0).

-

Prepare a stock solution of the substrate, cCMP, in the same buffer.

-

Prepare stock solutions of the 1,2,3-triazole carboxylic acid inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

-

Assay Procedure :

-

In a UV-transparent cuvette, mix the RNase A solution and the inhibitor solution (or vehicle for control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the cCMP substrate solution.

-

Monitor the increase in absorbance at 286 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis :

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the type of inhibition (e.g., competitive, non-competitive) by performing the assay with varying substrate concentrations.

-

Calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).

-

Receptor Antagonism

1,2,3-Triazole carboxylic acids and their derivatives can be designed to bind to specific receptors and modulate their activity. Their rigid scaffold allows for the precise orientation of substituents to interact with the ligand-binding domain of a receptor.

Pregnane X Receptor (PXR) Antagonism

PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. Its activation can lead to adverse drug-drug interactions. PXR antagonists can mitigate these effects.

| Compound ID | Assay Type | IC50 (nM) | Reference |

| 85 (SJPYT-306) | Binding and Cellular Activity | low nanomolar | [6] |

| 89 (SJPYT-310) | Binding and Cellular Activity | low nanomolar | [6] |

| SJ000076745-1 | Cell-based hPXR antagonist assay | 377 ± 16 | [7] |

| SJ000076745-1 | hPXR binding inhibitory assay | 563 ± 40 | [7] |

PXR antagonists function by binding to the ligand-binding domain (LBD) of the PXR, preventing the conformational changes necessary for the recruitment of coactivators and the subsequent transcription of target genes. Pure antagonists block the binding of agonists without affecting the basal activity of the receptor.

References

- 1. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. orientjchem.org [orientjchem.org]

- 7. EMAN RESEARCH PUBLISHING |Full Text|Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents [publishing.emanresearch.org]

Application Notes and Protocols for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC) as a versatile ligand for the synthesis of metal complexes. The document details the synthesis of the ligand, general procedures for metal complex formation, and protocols for evaluating their potential applications in catalysis and antimicrobial research, drawing upon established methodologies for structurally similar compounds.

Ligand Profile: this compound (MPTC)

This compound is a heterocyclic compound featuring a triazole ring, which is a well-established scaffold in medicinal chemistry and materials science. The presence of both nitrogen atoms within the triazole ring and the oxygen atoms of the carboxylate group makes it an excellent chelating agent for a variety of metal ions. The phenyl and methyl substituents can be modified to tune the steric and electronic properties of the resulting metal complexes.

Chemical Structure:

Key Features:

-

Coordination Sites: The triazole nitrogen atoms and the carboxylate oxygen atoms can act as donor sites for metal coordination.

-

Structural Rigidity: The aromatic triazole ring provides a rigid backbone, leading to well-defined coordination geometries.

-

Tunability: The phenyl group offers a site for functionalization to modulate properties like solubility, lipophilicity, and biological activity.

Experimental Protocols

Synthesis of this compound (MPTC)

The synthesis of MPTC can be achieved in a two-step process involving the formation of the ethyl ester precursor followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate

This procedure is adapted from the synthesis of structurally similar triazole esters.[1]

-

Materials: Phenyl azide, ethyl acetoacetate, sodium ethoxide, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Slowly add ethyl acetoacetate to the cooled solution while stirring.

-